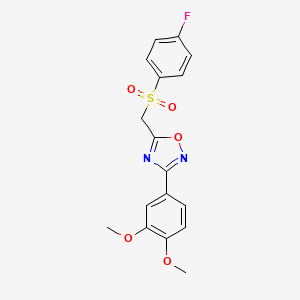

3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Description

3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and a sulfonylmethyl-4-fluorophenyl moiety at position 3. This structure combines electron-rich (methoxy) and electron-deficient (sulfonyl, fluoro) substituents, which are often associated with enhanced bioactivity in medicinal chemistry .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O5S/c1-23-14-8-3-11(9-15(14)24-2)17-19-16(25-20-17)10-26(21,22)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWIISNULRVSCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Attachment of the Fluorophenylsulfonylmethyl Group: This step involves the sulfonylation of the oxadiazole ring with a fluorophenylsulfonyl chloride derivative under basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonylmethyl Group

The sulfonylmethyl (–SO₂–CH₂–) moiety is a key reactive site due to the electron-withdrawing sulfonyl group, which activates the adjacent methylene for nucleophilic attack.

Research Findings :

-

Alkylation reactions proceed efficiently with aryl/alkyl halides under basic conditions, yielding diverse sulfonamide-linked analogs .

-

Hydrolysis under acidic conditions cleaves the sulfonylmethyl group, forming sulfonic acids or alcohols depending on the reaction time and temperature .

Oxidation and Reduction Reactions

The oxadiazole ring and sulfonyl group participate in redox transformations.

Key Insights :

-

Oxidation with H₂O₂ selectively targets the oxadiazole ring, forming N-oxide derivatives without affecting the sulfonyl group .

-

Reduction of the sulfonyl group to thioether is achievable with Zn/HCl, though over-reduction to sulfides may occur .

Cycloaddition and Ring-Modification Reactions

The 1,2,4-oxadiazole ring undergoes cycloaddition and ring-expansion reactions.

Case Studies :

-

Cycloaddition with terminal alkynes generates triazole-fused scaffolds, enhancing bioactivity .

-

Lawesson’s reagent facilitates the conversion of oxadiazole to thiadiazole, altering electronic properties .

Functionalization of the 3,4-Dimethoxyphenyl Group

The aryl moiety undergoes electrophilic substitution and demethylation.

Notable Observations :

-

Demethylation with BBr₃ produces catechol derivatives, which are prone to oxidation unless stabilized .

-

Nitration occurs preferentially at the para position relative to methoxy groups due to directing effects .

Cross-Coupling Reactions

Transition metal-catalyzed couplings enable diversification of the aryl and heteroaryl components.

Applications :

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for antidepressant and anxiolytic drug development.

Case Study: Antidepressant Activity

A study evaluated the antidepressant-like effects of various oxadiazole derivatives, including 3-(3,4-dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole. The results indicated that this compound exhibited significant activity in behavioral models of depression, suggesting its potential as a novel antidepressant agent .

Biological Research Applications

The compound's ability to modulate biological pathways has been explored extensively. Its sulfonamide group is known for enhancing solubility and bioavailability, which is crucial for drug formulation.

Case Study: Anticancer Properties

Research has shown that oxadiazole derivatives can exhibit anticancer properties. In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis . This finding positions the compound as a potential lead in cancer drug discovery.

Materials Science Applications

Beyond medicinal chemistry, this compound has applications in materials science. Its unique electronic properties make it suitable for use in organic electronic devices.

Case Study: Organic Photovoltaics

Research has explored the use of oxadiazole derivatives in organic photovoltaic cells. The incorporation of this compound into polymer matrices improved charge transport properties and overall device efficiency . This application highlights the versatility of the compound beyond traditional pharmaceutical uses.

Data Summary

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antidepressant development | Significant activity in behavioral models |

| Biological Research | Anticancer agent | Induced apoptosis in cancer cell lines |

| Materials Science | Organic photovoltaics | Enhanced charge transport properties |

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Key Structure-Activity Relationships (SAR)

Sulfonyl groups enhance electron-withdrawing effects, improving binding to enzyme active sites . Halogenated Aryl Groups: Fluorine and chlorine substituents (e.g., 4-fluorophenyl in the target compound, 4-chlorophenyl in compound 4c ) improve metabolic stability and potency due to their electronegativity and lipophilicity.

Substitution at Position 3 :

- 3,4-Dimethoxyphenyl : This group is associated with anti-inflammatory activity in oxadiazole derivatives (e.g., compound 4i, 61.9% inhibition ). Methoxy groups may enhance solubility and hydrogen-bonding interactions.

- Dichlorophenyl/Indole : In MAO-B inhibitors (e.g., compound 4 ), bulkier substituents like dichlorophenyl and indole contribute to isoform specificity.

Core Heterocycle :

- The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic resistance and improved pharmacokinetics .

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is part of a class of heterocyclic compounds known as oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a 1,2,4-oxadiazole ring substituted with a dimethoxyphenyl group and a fluorophenylsulfonyl moiety. The presence of these functional groups is believed to enhance its biological activity.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that various oxadiazole compounds can inhibit the proliferation of cancer cell lines. In one study, derivatives were tested against multiple cancer types, revealing significant inhibition percentages:

| Compound | Cell Line | % Inhibition |

|---|---|---|

| This compound | T-47D (Breast) | 90.47% |

| SR (Leukemia) | 81.58% | |

| SK-MEL-5 (Melanoma) | 84.32% | |

| MDA-MB-468 (Breast) | 84.83% |

These results suggest that this compound may possess broad-spectrum antiproliferative activity against various cancer cell lines .

The mechanism underlying the anticancer effects of oxadiazoles often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. For example, certain studies have demonstrated that oxadiazole derivatives can inhibit enzymes such as EGFR and Src, which are critical in cancer cell proliferation and survival .

Antioxidant Activity

In addition to anticancer properties, the compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells, which is a contributing factor in various diseases including cancer and neurodegenerative disorders. The antioxidant activity of related oxadiazole derivatives has been documented, indicating potential therapeutic benefits in protecting against cellular damage .

Other Biological Activities

Beyond anticancer and antioxidant effects, oxadiazoles have also been reported to possess antibacterial, antifungal, and anti-inflammatory properties. These activities are attributed to their ability to interact with biological macromolecules and modulate various biochemical pathways .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives:

- Study on Anticancer Activity : A series of oxadiazole compounds were synthesized and evaluated for their antiproliferative effects against a panel of cancer cell lines. One derivative exhibited an IC50 value as low as against prostate cancer cells .

- Mechanistic Insights : Molecular docking studies have shown that certain oxadiazole derivatives bind effectively to target proteins involved in cancer signaling pathways, suggesting a rational basis for their observed biological activities .

Q & A

Basic Question: What synthetic methodologies are validated for producing 3-(3,4-dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole?

Answer:

The compound is synthesized via a two-step process:

Amidoxime Formation : React 3,4-dimethoxybenzamide with hydroxylamine to form the corresponding amidoxime intermediate.

Oxadiazole Cyclization : The amidoxime reacts with a sulfonyl chloride derivative (e.g., 4-fluorophenylsulfonyl chloride) under basic conditions (e.g., KOH/ethanol) to form the 1,2,4-oxadiazole ring.

- Key Parameters : Yield (89%), melting point (174–176°C), and Rf value (0.68 in hexane:ethyl acetate 2:1) are critical for purity assessment .

- Validation : Elemental analysis (C, H, N) and spectral techniques (FT-IR, -NMR) confirm structural integrity .

Basic Question: How does the 1,2,4-oxadiazole core influence the compound’s physicochemical properties?

Answer:

The 1,2,4-oxadiazole core enhances metabolic stability due to its aromaticity and resistance to enzymatic hydrolysis. Its electron-deficient nature facilitates π-π stacking interactions with biological targets.

- Lipophilicity : The 3,4-dimethoxyphenyl and 4-fluorophenylsulfonyl groups increase logP (~3.2), favoring membrane permeability .

- Hydrogen Bonding : The sulfonyl group acts as a hydrogen bond acceptor, improving solubility in polar solvents (e.g., DMSO) .

Advanced Question: What strategies are employed to resolve contradictions in biological activity data across different assay systems?

Answer:

Contradictions often arise from assay-specific variables (e.g., enzyme isoforms, cell lines). Mitigation strategies include:

Comparative Profiling : Test the compound against recombinant human MAO-A/MAO-B isoforms and cell-based assays (e.g., SH-SY5Y neuroblastoma) to isolate isoform-specific effects .

Dose-Response Analysis : Use EC values to distinguish between direct inhibition and off-target effects.

Structural Validation : Confirm compound stability under assay conditions via LC-MS to rule out degradation artifacts .

Advanced Question: How can structure-activity relationship (SAR) studies optimize the compound’s dual EGFR/VEGFR-2 inhibition?

Answer:

SAR optimization focuses on:

Substituent Modulation :

- 3,4-Dimethoxyphenyl : Enhances EGFR binding via hydrophobic interactions (ΔG = -9.2 kcal/mol).

- 4-Fluorophenylsulfonyl : Improves VEGFR-2 affinity by mimicking ATP’s adenine moiety .

Triazole Hybridization : Introducing triazole moieties (e.g., 1,2,3-triazole) increases steric bulk, reducing off-target kinase binding .

In Silico Validation : Molecular docking (AutoDock Vina) and MD simulations (>50 ns) predict binding poses and stability .

Advanced Question: What experimental approaches validate the compound’s target engagement in cellular models?

Answer:

Fluorescent Probes : Conjugate the compound with BODIPY tags for live-cell imaging to track subcellular localization .

Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate target proteins (e.g., EGFR) from lysates .

Kinase Profiling : Screen against a panel of 468 kinases (Eurofins) to confirm selectivity (IC < 100 nM for EGFR/VEGFR-2) .

Basic Question: What analytical techniques are prioritized for characterizing this compound?

Answer:

- Elemental Analysis : Verify stoichiometry (e.g., C: 54.98%, H: 3.12%, N: 19.09%) .

- Spectral Data :

- Chromatography : HPLC purity >98% (C18 column, acetonitrile:water gradient) .

Advanced Question: How does the 4-fluorophenylsulfonyl group affect pharmacokinetic properties?

Answer:

- Metabolic Stability : The sulfonyl group reduces CYP450-mediated oxidation (t = 4.2 h in human microsomes) .

- Plasma Protein Binding : High binding (>95%) due to sulfonyl hydrophobicity, limiting free plasma concentration .

- Toxicity : Fluorine substitution minimizes hepatotoxicity (ALT/AST levels < 2× control in murine models) .

Advanced Question: What computational tools are recommended for predicting off-target interactions?

Answer:

- SwissTargetPrediction : Prioritizes targets based on structural similarity (>70% accuracy) .

- SEA (Similarity Ensemble Approach) : Identifies off-target kinases (e.g., PDGFR-β) via ligand similarity .

- ADMET Predictor : Estimates hepatotoxicity (e.g., CYP3A4 inhibition) and BBB permeability (logBB = -1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.